4-bromo-N-(4-bromophenyl)-2-fluorobenzamide
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Overview
Description
4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide is a chemical compound characterized by its bromine and fluorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide typically involves a multi-step reaction process. One common method is the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-bromophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The fluorine atom can be reduced to form a hydroxyl group, resulting in a different compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: Bromine radicals and brominated compounds.
Reduction: Hydroxylated derivatives.
Substitution: Iodinated or other nucleophile-substituted derivatives.
Scientific Research Applications
4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide is unique due to its combination of bromine and fluorine atoms on the benzamide structure. Similar compounds include:
4-Bromo-N-(4-bromophenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
4-Bromo-N-(4-bromophenyl)benzamide: Similar structure but without the fluorine atom.
2-Fluoro-N-(4-bromophenyl)benzamide: Similar structure but without the bromine atom on the benzamide group.
Properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBPUVUXECKKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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